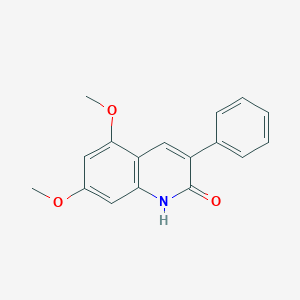

3-Phenyl-5,7-dimethoxyquinoline-2(1H)-one

Cat. No. B8530885

M. Wt: 281.30 g/mol

InChI Key: ZWLSXHYTGYVCSY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06593342B1

Procedure details

1.52 g (9.9 mmol) of 3,5-dimethoxyaniline and 2.30 g (12 mmol, 1.2 eq) of ethyl (α-formylphenylacetate are mixed together in a round-bottomed flask under a nitrogen atmosphere. The medium is stirred for 1 h at room temperature. A solution of trimethylsilyl polyphosphate (PPSE), freshly prepared from 4.56 g (0.03 mol) of P2O5, 10.9 ml (0.17 mol) of hexamethyldisiloxane and 50 ml of 1,2-dichloroethane, is added. The final mixture is maintained at 100° C. for 2 h. The heating is stopped and ice is then added to the reaction mixture. This mixture is then neutralized by addition of saturated sodium hydrogen carbonate solution (portionwise addition, exothermic reaction). The product is extracted with dichloromethane (large amount to be used). The organic phase is dried over MgSO4 and then evaporated under reduced pressure. The residue is taken up in ethyl acetate, which causes precipitation of the desired compound. The final product is isolated by filtration through a sinter funnel. After partial concentration of the filtrate, the final product reprecipitates. The solid is reisolated by filtration, this operation being repeated several times. Compound 34 (444 mg) is obtained in a yield of 16%.

Name

α-formylphenylacetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

final mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Yield

16%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[NH2:6].[CH:12]([CH:14]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:15]([O-])=O)=[O:13].C[Si](OP(=O)=O)(C)C.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.C[Si](C)(C)O[Si](C)(C)C.C(=O)([O-])O.[Na+]>ClCCCl>[CH3:11][O:10][C:8]1[CH:9]=[C:3]([O:2][CH3:1])[CH:4]=[C:5]2[C:7]=1[CH:15]=[C:14]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:12](=[O:13])[NH:6]2 |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.52 g

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(N)C=C(C1)OC

|

|

Name

|

α-formylphenylacetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C(C(=O)[O-])C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)OP(=O)=O

|

|

Name

|

|

|

Quantity

|

4.56 g

|

|

Type

|

reactant

|

|

Smiles

|

O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

|

|

Name

|

|

|

Quantity

|

10.9 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](O[Si](C)(C)C)(C)C

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCCl

|

Step Three

[Compound]

|

Name

|

final mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(O)([O-])=O.[Na+]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The medium is stirred for 1 h at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

ice is then added to the reaction mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

portionwise addition, exothermic reaction)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The product is extracted with dichloromethane (large amount to be used)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic phase is dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitation of the desired compound

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C2C=C(C(NC2=CC(=C1)OC)=O)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 16% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |